molecular formula C8H9NO3 B2957132 Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2173999-31-8

Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2957132
CAS No.: 2173999-31-8
M. Wt: 167.164
InChI Key: RSZHANPALPAIKP-UHFFFAOYSA-N
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Description

Methyl 3-cyano-6-oxabicyclo[310]hexane-3-carboxylate is a unique organic compound characterized by its bicyclic structureIts molecular formula is C8H9NO3, and it has a molecular weight of 167.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a nitrile oxide, followed by esterification. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a cyano group and an ester group in its bicyclic structure. This combination imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7(10)8(4-9)2-5-6(3-8)12-5/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZHANPALPAIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2C(C1)O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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